4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzyloxy, benzoyl, dimethylamino, hydroxyphenyl, and dihydropyrrolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of 4-benzyloxybenzoyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield benzoquinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-1-butanol: A related compound with a similar benzyloxy group but different overall structure.
4-Benzyloxybenzoyl chloride: An intermediate used in the synthesis of the target compound.
Uniqueness
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H30N2O5 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O5/c1-30(2)17-6-18-31-26(21-9-13-23(32)14-10-21)25(28(34)29(31)35)27(33)22-11-15-24(16-12-22)36-19-20-7-4-3-5-8-20/h3-5,7-16,26,32-33H,6,17-19H2,1-2H3/b27-25- |
InChI Key |
MEVYPRBPGQJTIK-RFBIWTDZSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=C(C=C4)O |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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